molecular formula C13H22O4 B13039702 Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate

Katalognummer: B13039702
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: BGDKEBCSDRCZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H19NO4. This compound is characterized by the presence of a cyclopropane ring, an ester functional group, and a tert-butoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropane-1-carboxylic acid and tert-butyl 3-oxopropanoate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is used to facilitate the reaction.

    Procedure: The cyclopropane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the reactivity of the cyclopropane ring, making it a valuable compound in various chemical and biological studies .

Eigenschaften

Molekularformel

C13H22O4

Molekulargewicht

242.31 g/mol

IUPAC-Name

ethyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H22O4/c1-5-16-11(15)13(8-9-13)7-6-10(14)17-12(2,3)4/h5-9H2,1-4H3

InChI-Schlüssel

BGDKEBCSDRCZBN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC1)CCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.